molecular formula C7H10O3 B1640555 (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 86885-57-6

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1640555
CAS RN: 86885-57-6
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-GOHHTPAQSA-N
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Description

“(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of “(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is C7H10O3 . Its molecular weight is 142.1525 . The structure of the molecule can be represented by the SMILES string: COC(=O)[C@@H]1C[C@@H]2C@HO2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The derivatives of similar compounds have been synthesized for evaluation against various biological targets. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their in vitro activity against P. falciparum, antimycobacterium, and cytotoxic activity, highlighting the compound's relevance in antimalarial and antimicrobial research (Nongpanga Ningsanont et al., 2003).
  • A study on the conformation of GABA (gamma-aminobutyric acid) locked by embedding in the bicyclo[3.1.0]hexane core structure indicates the significance of these compounds in designing neurotransmitter analogs (C. Jimeno et al., 2011).

Potential Therapeutic Applications

  • An efficient synthesis of a key chiral bicyclic proline fragment employed in the construction of the potent anti-HCV drug boceprevir showcases the importance of such compounds in developing antiviral medications (Srinivasa Reddy Kallam et al., 2017).
  • The bioanalysis of similar compounds, such as (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY379268), in rat plasma using derivatization liquid chromatography/mass spectrometry, underlines their use in neuroscience, particularly in studies evaluating antipsychotic drugs for the treatment of schizophrenia (Yulia Benitex et al., 2014).

Radiolabeling and Biodistribution Studies

  • Radiolabeling and biodistribution studies of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a potential neuroprotective drug, indicate the compound's ability to cross the brain-blood barrier and accumulate in various brain regions (Meixiang Yu et al., 2003).

Future Directions

“(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is currently used for research or manufacturing purposes. Human use is strictly prohibited. As it is a compound of interest in pharmaceutical testing , future research may focus on its potential applications in medicine.

properties

IUPAC Name

methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDWFRQNVCVBK-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Synthesis routes and methods

Procedure details

3-Cyclopentenecarboxylic acid (J. Org. Chem., 1984, Vol. 49, p. 928) (2.42 g) was dissolved in methanol (8 ml) and 2,2-dimethoxypropane (32 ml), and trimethylsilyl chloride (253 μl) was added dropwise to stir the mixture at room temperature for 6.5 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g) was added under ice cooling. After the mixture was heated to room temperature and stirred for 5 hours, a saturated aqueous solution of sodium hydrogencarbonate was added to separate an organic layer. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain the title compound (1.59 g) as a colorless oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.